molecular formula C36H28N2 B12545530 Tetrakis(2-phenylethenyl)pyrazine CAS No. 145983-47-7

Tetrakis(2-phenylethenyl)pyrazine

Cat. No.: B12545530
CAS No.: 145983-47-7
M. Wt: 488.6 g/mol
InChI Key: JYERHBZOSJCZPY-UHFFFAOYSA-N
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Description

Tetrakis(2-phenylethenyl)pyrazine is an organic compound with the molecular formula C36H28N2. It is a derivative of pyrazine, where four phenylethenyl groups are attached to the pyrazine ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2-phenylethenyl)pyrazine typically involves the reaction of pyrazine with styrene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where pyrazine is reacted with 2-bromostyrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-phenylethenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form tetrahydro derivatives.

    Substitution: The phenylethenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Tetrahydro derivatives of this compound.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Tetrakis(2-phenylethenyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Tetrakis(2-phenylethenyl)pyrazine involves its interaction with specific molecular targets and pathways. The phenylethenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-carboxyphenyl)pyrazine: Known for its use in metal-organic frameworks (MOFs) and as a ligand in coordination chemistry.

    Tetrakis(2-pyridyl)pyrazine: Studied for its charge-transfer complexes and coordination properties.

    Tetrakis(4-methoxyphenyl)pyrazine:

Uniqueness

Tetrakis(2-phenylethenyl)pyrazine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and electronic characteristics, such as in the development of advanced materials and therapeutic agents.

Properties

CAS No.

145983-47-7

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

2,3,5,6-tetrakis(2-phenylethenyl)pyrazine

InChI

InChI=1S/C36H28N2/c1-5-13-29(14-6-1)21-25-33-34(26-22-30-15-7-2-8-16-30)38-36(28-24-32-19-11-4-12-20-32)35(37-33)27-23-31-17-9-3-10-18-31/h1-28H

InChI Key

JYERHBZOSJCZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(N=C(C(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5

Origin of Product

United States

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